- Design, synthesis and docking study of 5-(substituted benzylidene)thiazolidine-2,4-dione derivatives as inhibitors of protein tyrosine phosphatase 1B, Bioorganic & Medicinal Chemistry Letters, 2014, 24(15), 3337-3340
Cas no 95332-26-6 (Benzaldehyde, 2-hydroxy-4-(methoxymethoxy)-)
95332-26-6 structure
Product Name:Benzaldehyde, 2-hydroxy-4-(methoxymethoxy)-
Numero CAS:95332-26-6
MF:C9H10O4
MW:182.173303127289
MDL:MFCD06661069
CID:751886
PubChem ID:2755073
Update Time:2024-10-25
Benzaldehyde, 2-hydroxy-4-(methoxymethoxy)- Proprietà chimiche e fisiche
Nomi e identificatori
-
- Benzaldehyde, 2-hydroxy-4-(methoxymethoxy)-
- 2-hydroxy-4-(methoxymethoxy)Benzaldehyde
- 2-Hydroxy-4-(methoxymethoxy)benzaldehyde (ACI)
- 2-Hydroxy-4-(methoxymethyloxy)benzaldehyde
- 2-Hydroxy-4-methoxymethoxybenzaldehyde
- 4-(Methoxymethoxy)salicylaldehyde
- 797JEB8UWT
- CHEMBL1883324
- 2,4-dihydroxybenzaldehyde 4-methoxymethyl ether
- starbld0019360
- 2-Hydroxy-4-methoxymethyloxy-benzaldehyde
- DA-26133
- AKOS004902670
- HMS2269P22
- 95332-26-6
- E85387
- DTXSID80373067
- SCHEMBL1960093
- SMR000470950
- MFCD06661069
- MLS000697616
- CS-0196259
- L023982
- VYLBFPQDUSNVCA-UHFFFAOYSA-N
-
- MDL: MFCD06661069
- Inchi: 1S/C9H10O4/c1-12-6-13-8-3-2-7(5-10)9(11)4-8/h2-5,11H,6H2,1H3
- Chiave InChI: VYLBFPQDUSNVCA-UHFFFAOYSA-N
- Sorrisi: O=CC1C(O)=CC(OCOC)=CC=1
Proprietà calcolate
- Massa esatta: 182.05790880g/mol
- Massa monoisotopica: 182.05790880g/mol
- Conta atomi isotopi: 0
- Conta donatori di obbligazioni idrogeno: 1
- Conta accettatore di obbligazioni idrogeno: 4
- Conta atomi pesanti: 13
- Conta legami ruotabili: 4
- Complessità: 160
- Conteggio di unità legate in modo Covalent: 1
- Conto di stereocentri atomici definito: 0
- Conta stereocentri atomici non definiti: 0
- Conto stereocentrico definito delle obbligazioni: 0
- Conto stereocenter di bond non definito: 0
- XLogP3: 1.5
- Superficie polare topologica: 55.8Ų
Benzaldehyde, 2-hydroxy-4-(methoxymethoxy)- Prezzodi più >>
| Categorie correlate | No. | Product Name | Cas No. | Purezza | Specificazione | Prezzo | ora di aggiornamento | Inchiesta |
|---|---|---|---|---|---|---|---|---|
| Apollo Scientific | OR71069-5g |
2-Hydroxy-4-(methoxymethoxy)benzaldehyde |
95332-26-6 | 95% | 5g |
£126.00 | 2025-08-06 | |
| Apollo Scientific | OR71069-10g |
2-Hydroxy-4-(methoxymethoxy)benzaldehyde |
95332-26-6 | 95% | 10g |
£193.00 | 2025-08-06 | |
| Apollo Scientific | OR71069-25g |
2-Hydroxy-4-(methoxymethoxy)benzaldehyde |
95332-26-6 | 95% | 25g |
£374.00 | 2025-08-06 | |
| eNovation Chemicals LLC | Y1250451-100mg |
Benzaldehyde, 2-hydroxy-4-(methoxymethoxy)- |
95332-26-6 | 97% | 100mg |
$55 | 2024-06-07 | |
| eNovation Chemicals LLC | Y1250451-250mg |
Benzaldehyde, 2-hydroxy-4-(methoxymethoxy)- |
95332-26-6 | 97% | 250mg |
$65 | 2024-06-07 | |
| eNovation Chemicals LLC | Y1250451-1g |
Benzaldehyde, 2-hydroxy-4-(methoxymethoxy)- |
95332-26-6 | 97% | 1g |
$85 | 2024-06-07 | |
| eNovation Chemicals LLC | Y1250451-100mg |
Benzaldehyde, 2-hydroxy-4-(methoxymethoxy)- |
95332-26-6 | 97% | 100mg |
$55 | 2025-02-19 | |
| eNovation Chemicals LLC | Y1250451-250mg |
Benzaldehyde, 2-hydroxy-4-(methoxymethoxy)- |
95332-26-6 | 97% | 250mg |
$65 | 2025-02-19 | |
| eNovation Chemicals LLC | Y1250451-1g |
Benzaldehyde, 2-hydroxy-4-(methoxymethoxy)- |
95332-26-6 | 97% | 1g |
$85 | 2025-02-19 | |
| eNovation Chemicals LLC | Y1250451-100mg |
Benzaldehyde, 2-hydroxy-4-(methoxymethoxy)- |
95332-26-6 | 97% | 100mg |
$55 | 2025-02-21 |
Benzaldehyde, 2-hydroxy-4-(methoxymethoxy)- Metodo di produzione
Metodo di produzione 1
Condizioni di reazione
1.1 Reagents: Potassium carbonate Solvents: Acetone ; 5 h, rt
Riferimento
Metodo di produzione 2
Condizioni di reazione
1.1 Reagents: Potassium carbonate Solvents: Acetone ; rt; 3 h, rt → reflux
Riferimento
- Total synthesis of (+)-rutamarin, Advanced Synthesis & Catalysis, 2008, 350, 2373-2379
Metodo di produzione 3
Condizioni di reazione
1.1 Reagents: Potassium carbonate Solvents: Acetone ; 0 °C; 1 h, 0 °C; 0 °C → rt; 24 h, rt
1.2 Solvents: Water ; 0 °C
1.2 Solvents: Water ; 0 °C
Riferimento
- Total Synthesis of Caesalpinnone A, Organic Letters, 2020, 22(2), 520-522
Metodo di produzione 4
Condizioni di reazione
1.1 Reagents: Diisopropylethylamine Solvents: Dichloromethane ; 0 °C; 15 min, 0 °C
1.2 16 h, rt
1.3 Reagents: Hydrochloric acid Solvents: Diethyl ether , Water
1.2 16 h, rt
1.3 Reagents: Hydrochloric acid Solvents: Diethyl ether , Water
Riferimento
- Preparation of [(biphenylyl)butenynyl]benzoates and analogs as retinoid receptor ligands, European Patent Organization, , ,
Metodo di produzione 5
Condizioni di reazione
1.1 Reagents: Potassium carbonate Solvents: Acetone ; 0 °C; 2 h, reflux; reflux → rt
Riferimento
- Synthesis and biological activity of flavane derivatives, Chinese Journal of Chemistry, 2006, 24(3), 401-408
Metodo di produzione 6
Condizioni di reazione
1.1 Reagents: Potassium carbonate Solvents: Acetone ; cooled; 1 h, 0 °C; 0 °C → rt; 24 h, rt
Riferimento
- Biomimetic Syntheses and Antiproliferative Activities of Racemic, Natural (-), and Unnatural (+) Glyceollin I, Journal of Medicinal Chemistry, 2011, 54(10), 3506-3523
Metodo di produzione 7
Condizioni di reazione
1.1 Reagents: Potassium carbonate Solvents: Acetone ; 0 °C; 6 h, rt
Riferimento
- Novel thiazolidinedione derivatives with anti-obesity effects: Dual action as PTP1B inhibitors and PPAR-γ activators, Bioorganic & Medicinal Chemistry Letters, 2010, 20(22), 6758-6763
Metodo di produzione 8
Condizioni di reazione
1.1 Reagents: Diisopropylethylamine Solvents: Dichloromethane , Tetrahydrofuran ; rt → 0 °C
1.2 0 °C → rt; 16 h, rt
1.2 0 °C → rt; 16 h, rt
Riferimento
- N-Containing chromen-4-one derivatives for the treatment and prophylaxis of hepatitis B virus infection and their preparation, World Intellectual Property Organization, , ,
Metodo di produzione 9
Condizioni di reazione
1.1 Reagents: Potassium carbonate Solvents: Acetone ; overnight, rt
Riferimento
- Preparation of O-lactam substituted phenyl ethers as hemoglobin modulators, United States, , ,
Metodo di produzione 10
Condizioni di reazione
1.1 Reagents: Potassium carbonate Solvents: Acetone ; overnight, rt
1.2 Reagents: Water
1.2 Reagents: Water
Riferimento
- Structure-activity relationships and key structural feature of pyridyloxybenzene-acylsulfonamides as new, potent, and selective peroxisome proliferator-activated receptor (PPAR) γ Agonists, Bioorganic & Medicinal Chemistry, 2012, 20(10), 3332-3358
Metodo di produzione 11
Condizioni di reazione
1.1 Reagents: Potassium carbonate Solvents: Acetone ; 4 h, rt
Riferimento
- The first total synthesis of phebaclavin A and C, Chinese Journal of Chemistry, 2005, 23(10), 1453-1456
Metodo di produzione 12
Condizioni di reazione
1.1 Reagents: Potassium carbonate Solvents: Acetone ; 24 h, rt
Riferimento
- Synthesis of 6-methoxy-1-oxaspiro[4.5]deca-6,9-dien-8-one, Molecules [online computer file], 2002, 7(2), 315-319
Metodo di produzione 13
Condizioni di reazione
1.1 Reagents: Diisopropylethylamine Solvents: Dichloromethane ; 0 °C; 0 °C → rt; 12 h, rt
1.2 Reagents: Hydrochloric acid Solvents: Water ; acidified, rt
1.2 Reagents: Hydrochloric acid Solvents: Water ; acidified, rt
Riferimento
- Tandem Claisen Rearrangement/6-endo Cyclization Approach to Allylated and Prenylated Chromones, European Journal of Organic Chemistry, 2015, 2015(34), 7602-7611
Metodo di produzione 14
Condizioni di reazione
1.1 Reagents: Diisopropylethylamine Solvents: Dichloromethane ; 5 min, rt; overnight, rt
Riferimento
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Metodo di produzione 15
Condizioni di reazione
1.1 Reagents: Potassium carbonate Solvents: Acetone ; 0 °C; 0 °C → rt; 28 h, rt
Riferimento
- A chiral pool approach for asymmetric syntheses of both antipodes of equol and sativan, Tetrahedron, 2018, 74(16), 2020-2029
Metodo di produzione 16
Condizioni di reazione
1.1 Reagents: Potassium carbonate Solvents: Acetone ; cooled; 1 h, 0 °C; 0 °C → rt; 24 h, rt
Riferimento
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Metodo di produzione 17
Condizioni di reazione
1.1 Reagents: Potassium carbonate Solvents: Acetone ; 20 h, rt
Riferimento
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Metodo di produzione 18
Condizioni di reazione
1.1 Reagents: Diisopropylethylamine Solvents: Dichloromethane ; 0 °C; 2 h, 0 °C
Riferimento
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Metodo di produzione 19
Condizioni di reazione
1.1 Reagents: Diisopropylethylamine Solvents: Tetrahydrofuran ; overnight, rt
Riferimento
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Metodo di produzione 20
Condizioni di reazione
1.1 Reagents: Diisopropylethylamine Solvents: Tetrahydrofuran ; overnight, rt
Riferimento
- Preparation of pegylated carfilzomib compounds and prodrugs, their pharmaceutical compositions and methods and uses for treating cancers, World Intellectual Property Organization, , ,
Benzaldehyde, 2-hydroxy-4-(methoxymethoxy)- Raw materials
Benzaldehyde, 2-hydroxy-4-(methoxymethoxy)- Preparation Products
Benzaldehyde, 2-hydroxy-4-(methoxymethoxy)- Fornitori
Amadis Chemical Company Limited
Membro d'oro
(CAS:95332-26-6)Benzaldehyde, 2-hydroxy-4-(methoxymethoxy)-
Numero d'ordine:A1195860
Stato delle scorte:in Stock
Quantità:10g/25g
Purezza:99%
Informazioni sui prezzi Ultimo aggiornamento:Friday, 30 August 2024 02:29
Prezzo ($):198.0/396.0
Email:sales@amadischem.com
Benzaldehyde, 2-hydroxy-4-(methoxymethoxy)- Letteratura correlata
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Dhirendra K. Chaudhary,Pramendra Kumar,Lokendra Kumar RSC Adv., 2016,6, 94731-94738
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Eric Besson,Stéphane Gastaldi,Emily Bloch,Selma Aslan,Hakim Karoui,Olivier Ouari,Micael Hardy Analyst, 2019,144, 4194-4203
-
Tengfei Yu,Yuehan Wu,Wei Li,Bin Li RSC Adv., 2014,4, 34134-34143
-
Norihito Fukui,Keisuke Fujimoto,Hideki Yorimitsu,Atsuhiro Osuka Dalton Trans., 2017,46, 13322-13341
-
Denis V. Korchagin,Elena A. Yureva,Alexander V. Akimov,Eugenii Ya. Misochko,Gennady V. Shilov,Artem D. Talantsev,Roman B. Morgunov,Alexander A. Shakin,Sergey M. Aldoshin,Boris S. Tsukerblat Dalton Trans., 2017,46, 7540-7548
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Fornitori consigliati
Amadis Chemical Company Limited
(CAS:95332-26-6)Benzaldehyde, 2-hydroxy-4-(methoxymethoxy)-
Purezza:99%/99%
Quantità:10g/25g
Prezzo ($):198.0/396.0